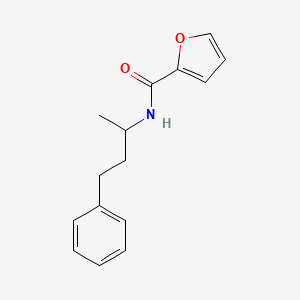
N-(1-methyl-3-phenylpropyl)-2-furamide
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-2-furamide, also known as N-PPF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of furan-based compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-3-phenylpropyl)-2-furamide is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of several signaling pathways in the brain. This compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This compound has also been found to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been found to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. This compound has also been found to exhibit anti-inflammatory properties, which can reduce inflammation and associated tissue damage. Additionally, this compound has been found to modulate the activity of several neurotransmitters, which can affect mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-3-phenylpropyl)-2-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with minimal impurities. This compound is also highly soluble in water, which makes it easy to administer in experiments. However, there are some limitations to using this compound in lab experiments. The compound has not been extensively studied in vivo, and its long-term effects are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific biological pathways.
Direcciones Futuras
There are several future directions for the scientific research of N-(1-methyl-3-phenylpropyl)-2-furamide. One potential avenue is the investigation of this compound's potential therapeutic properties for the treatment of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its long-term effects. Finally, the development of more potent and selective derivatives of this compound may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(1-methyl-3-phenylpropyl)-2-furamide has been extensively studied in scientific research for its potential therapeutic properties. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These properties make this compound a promising compound for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
N-(4-phenylbutan-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12(9-10-13-6-3-2-4-7-13)16-15(17)14-8-5-11-18-14/h2-8,11-12H,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIMWMYKQANNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



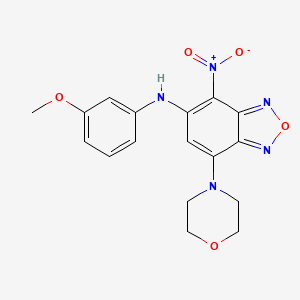
![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3952996.png)


![2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B3953016.png)
![N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide](/img/structure/B3953025.png)
![2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953030.png)
![(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3953036.png)
![3-(2-methylphenyl)-5-[2-(4-methylphenyl)-2-oxoethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B3953045.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3953052.png)
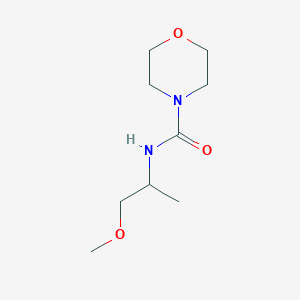
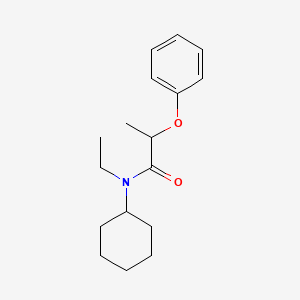
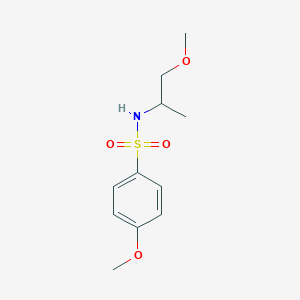
![N-4-biphenylyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3953082.png)